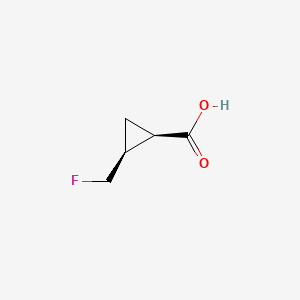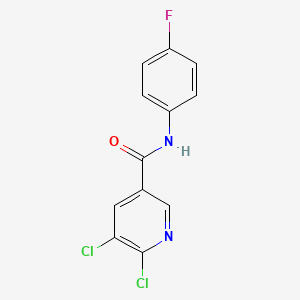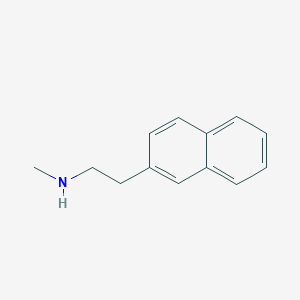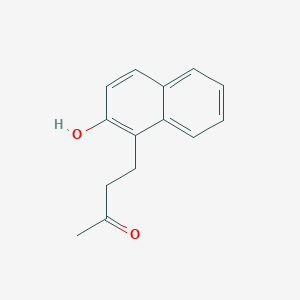
4-(2-Hydroxynaphthalen-1-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxynaphthalen-1-yl)butan-2-one is a chemical compound with the molecular formula C14H14O2 It is known for its unique structure, which includes a naphthalene ring substituted with a hydroxyl group and a butanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxynaphthalen-1-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 2-hydroxynaphthalene with butanone in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of immobilized enzymes or catalysts can enhance the efficiency and sustainability of the production process. For example, the use of NAD±dependent glycerol dehydrogenase and NADH oxidase immobilized on functionalized single-walled carbon nanotubes has been reported to improve the yield of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxynaphthalen-1-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction of the carbonyl group can produce secondary alcohols .
Aplicaciones Científicas De Investigación
4-(2-Hydroxynaphthalen-1-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxynaphthalen-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a fluorescent probe by undergoing aggregation-induced emission and excited state intramolecular proton transfer. These mechanisms are influenced by the compound’s molecular structure and the environment in which it is used .
Comparación Con Compuestos Similares
4-(2-Hydroxynaphthalen-1-yl)butan-2-one can be compared with similar compounds such as:
4-(4-Hydroxyphenyl)-2-butanone:
2-Hydroxy-1-naphthaldehyde: This compound shares the naphthalene ring with a hydroxyl group but has an aldehyde group instead of a butanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
6947-69-9 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
4-(2-hydroxynaphthalen-1-yl)butan-2-one |
InChI |
InChI=1S/C14H14O2/c1-10(15)6-8-13-12-5-3-2-4-11(12)7-9-14(13)16/h2-5,7,9,16H,6,8H2,1H3 |
Clave InChI |
NQDOLOQFZRGWFH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1=C(C=CC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13591241.png)


![1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13591279.png)
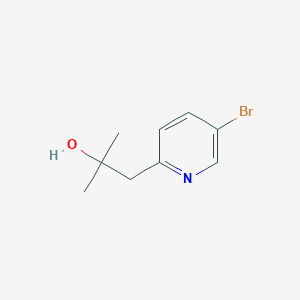
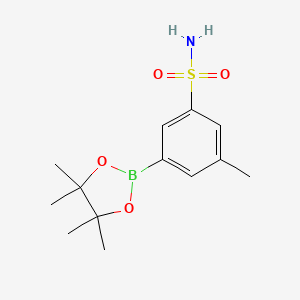
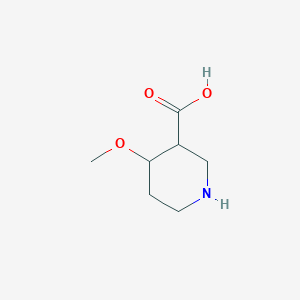
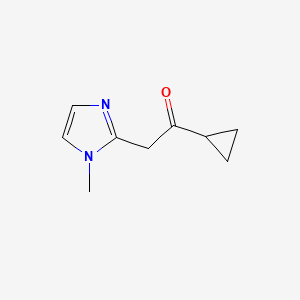
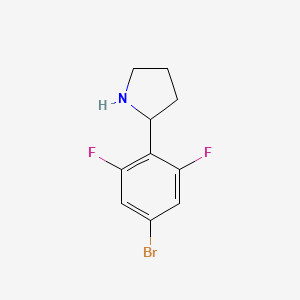
![3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline](/img/structure/B13591309.png)
![{2-Fluorospiro[3.3]heptan-2-yl}methanol](/img/structure/B13591316.png)
